
1-(phenylcarbonothioyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylcarbonothioyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications in research. This compound is also known as PCT-001 and has been synthesized and studied for its potential in various fields such as medicinal chemistry, drug design, and neuroscience. In
Mécanisme D'action
The exact mechanism of action of PCT-001 is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are targets for many drugs used to treat anxiety and epilepsy. PCT-001 has been shown to increase the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects:
PCT-001 has been shown to have a number of biochemical and physiological effects. In animal studies, PCT-001 has been shown to reduce seizure activity and increase the threshold for seizure induction. Additionally, PCT-001 has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent. PCT-001 has also been shown to have analgesic effects, reducing the perception of pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PCT-001 is its potency and selectivity for the GABA receptor. This makes it a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions. Additionally, PCT-001 has been shown to have a low toxicity profile, making it a relatively safe compound to work with in the laboratory. However, one limitation of PCT-001 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on PCT-001. One area of interest is the development of PCT-001 as a drug candidate for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of PCT-001 and its potential as a modulator of GABA receptors. Finally, future research could investigate the potential of PCT-001 as a tool for studying the role of GABA receptors in various physiological and pathological conditions.
Conclusion:
In conclusion, 1-(phenylcarbonothioyl)-4-piperidinecarboxamide (PCT-001) is a chemical compound with diverse applications in scientific research. The synthesis method of PCT-001 involves the reaction of piperidine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base. PCT-001 has been extensively studied for its potential in medicinal chemistry, where it has been investigated for its potential as a drug candidate. The exact mechanism of action of PCT-001 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. PCT-001 has several biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. While PCT-001 has several advantages as a research tool, such as its potency and selectivity for the GABA receptor, it also has limitations, such as its limited solubility in water. Future research on PCT-001 could investigate its potential as a drug candidate, its mechanism of action, and its role in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of PCT-001 involves the reaction of piperidine-4-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. This reaction results in the formation of 1-(phenylcarbonothioyl)-4-piperidinecarboxamide as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
PCT-001 has been extensively studied for its potential in various fields of scientific research. One of the primary applications of PCT-001 is in medicinal chemistry, where it has been investigated for its potential as a drug candidate. PCT-001 has been shown to exhibit potent anticonvulsant activity in animal models, making it a promising candidate for the treatment of epilepsy. Additionally, PCT-001 has been studied for its potential in the treatment of neuropathic pain and anxiety disorders.
Propriétés
IUPAC Name |
1-(benzenecarbonothioyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPPVZRAXXJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

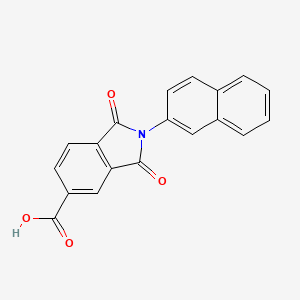
![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
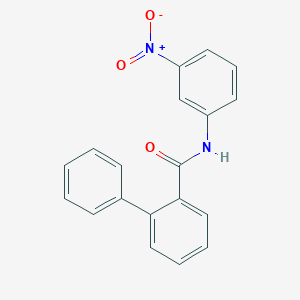
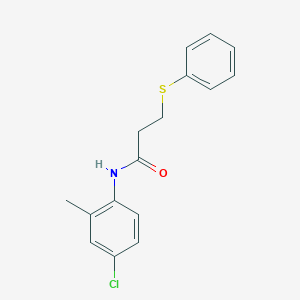
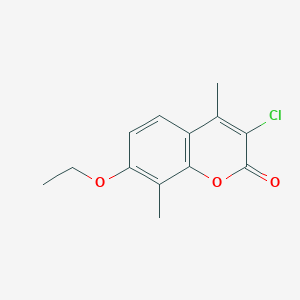
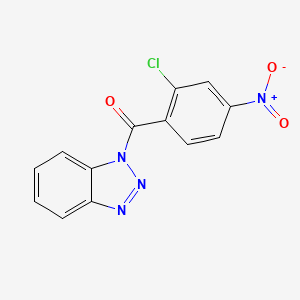
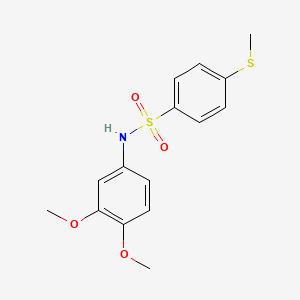
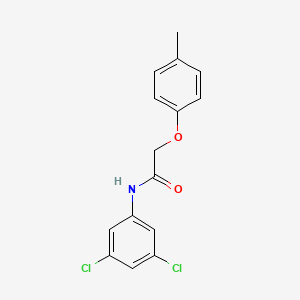
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
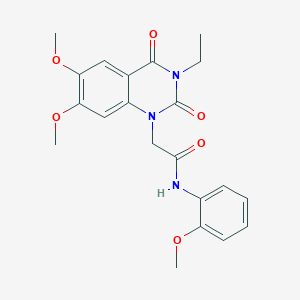

![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
